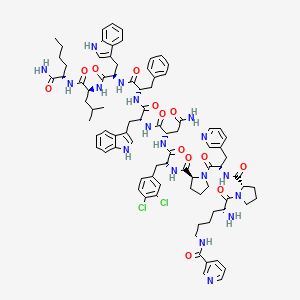
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves multiple steps, including the protection and deprotection of amino groups, coupling reactions, and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over the synthesis process. These machines can handle the complex sequence of reactions required to produce the peptide in large quantities, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted peptides .
Aplicaciones Científicas De Investigación
H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and pain management.
Industry: Utilized in the development of new materials and technologies.
Mecanismo De Acción
The mechanism of action of H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various signaling pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to H-D-Lys(nicotinoyl)(nicotinoyl)-Pro-3Pal-Pro-D-Phe(3,4-diCl)-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2 include other synthetic peptides with similar structures and functions, such as:
- SPANTIDE I
- SPANTIDE II
- Substance P analogs
Uniqueness
What sets this compound apart from similar compounds is its unique sequence and specific modifications, such as the incorporation of nicotinoyl groups and dichlorophenylalanine. These modifications can enhance its stability, binding affinity, and biological activity .
Propiedades
Fórmula molecular |
C86H104Cl2N18O13 |
|---|---|
Peso molecular |
1668.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,4-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-26-64(75(91)108)97-77(110)65(38-50(2)3)98-80(113)68(43-55-48-95-62-27-11-9-23-57(55)62)100-78(111)66(40-51-19-7-6-8-20-51)99-81(114)69(44-56-49-96-63-28-12-10-24-58(56)63)101-82(115)70(45-74(90)107)102-79(112)67(41-52-31-32-59(87)60(88)39-52)103-83(116)73-30-18-37-106(73)86(119)71(42-53-21-15-33-92-46-53)104-84(117)72-29-17-36-105(72)85(118)61(89)25-13-14-35-94-76(109)54-22-16-34-93-47-54/h6-12,15-16,19-24,27-28,31-34,39,46-50,61,64-73,95-96H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,113)(H,99,114)(H,100,111)(H,101,115)(H,102,112)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1 |
Clave InChI |
VJPWTVLSHIDVRH-XCHUDMFJSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=CC(=C(C=C6)Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CN=CC=C8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N |
SMILES canónico |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC(=C(C=C6)Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CN=CC=C8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
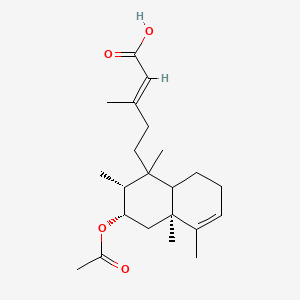

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12390197.png)
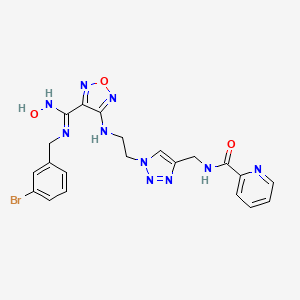
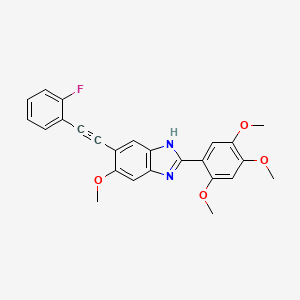
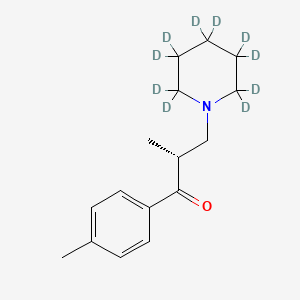



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)
